molecular formula C5H6N2O B1332379 4-Acetylimidazole CAS No. 61985-25-9

4-Acetylimidazole

Cat. No. B1332379
CAS RN: 61985-25-9
M. Wt: 110.11 g/mol
InChI Key: TUFOJIVMBHBZRQ-UHFFFAOYSA-N
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Description

4-Acetylimidazole is a chemical compound that belongs to the class of acylimidazoles. It is characterized by the presence of an acetyl group attached to the imidazole ring. The imidazole ring is a five-membered planar ring that contains two nitrogen atoms at non-adjacent positions. Acetylimidazoles are of interest due to their potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of 4-acetylimidazole derivatives has been explored through different synthetic routes. One approach involves the reaction of symmetrical 1,3-diones with N2O4 to yield nitro compounds, which are then hydrogenated and cyclized to form 4(5)-acyl-5(4)-alkylimidazoles . Another method reported is the conversion of 4-acylaminoisoxazoles to 4(S)-acylimidazoles, which has been described as the most general synthesis of these compounds to date . This indicates that traditional electrophilic acylation of imidazoles is not effective for producing 4(S)-acylimidazoles, necessitating alternative synthetic strategies.

Molecular Structure Analysis

The molecular structure of 4-acetylimidazole derivatives is confirmed through various spectroscopic techniques, including UV, IR, 1H NMR, 13C-NMR, NOESY, and HMBC NMR spectra . These techniques allow for the elucidation of the positions of protons and carbons within the molecule, confirming the structure of the synthesized compounds.

Chemical Reactions Analysis

4-Acetylimidazole and its derivatives can participate in various chemical reactions due to the reactive nature of the imidazole ring and the acetyl group. The compounds synthesized in the studies have been used to create novel classes of potential antibacterial and antioxidant derivatives . The presence of the acetyl group can influence the reactivity of the imidazole ring, making it a versatile moiety for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-acetylimidazole derivatives include strong UV absorption bands between 264 and 291 nm, which are attributed to π-π* transitions of the oxadiazole group . The electrochemical properties of these compounds are characterized by quasireversible redox processes. Additionally, the antibacterial and antioxidant activities of these derivatives have been evaluated, with some compounds showing significant activity against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa . These properties make 4-acetylimidazole derivatives interesting for further research and potential applications in pharmaceuticals and materials science.

Scientific Research Applications

Protein Acetylation Studies

4-Acetylimidazole has been utilized in protein acetylation studies. Perlmann (1966) demonstrated that it reacts with proteins such as pepsin and pepsinogen, affecting their proteolytic activities and conformational characteristics. This research highlights its role in understanding protein structure and function through selective acetylation (Perlmann, 1966).

Modification of Toxins

Youle, Murray, and Neville (1981) utilized 4-Acetylimidazole to modify the plant seed toxin ricin. They found that acetylation inhibited ricin's binding and toxicity, providing insights into the structural components critical for the toxin's function (Youle, Murray, & Neville, 1981).

Catalysis and Synthesis

Nardi et al. (2017) reported on the use of 4-Acetylimidazole in the selective acetylation of bioactive compounds, highlighting its role in catalysis and synthesis. This research is significant for developing sustainable processes in chemical synthesis (Nardi et al., 2017).

Enzymatic Activity Modification

Cacace, Prisco, and Zito (1976) investigated the effects of 4-Acetylimidazole on rabbit muscle glycogen phosphorylase b. Their study provided insights into the role of aromatic residues in the enzyme's catalytic and allosteric properties (Cacace, Prisco, & Zito, 1976).

Analytical Chemistry Applications

Ren et al. (2017) synthesized 9-Acetylimidazol-carbazole, closely related to 4-Acetylimidazole, for labeling amino groups in L-Hydroxyproline, demonstrating its application in analytical chemistry and biomarker detection (Ren et al., 2017).

Carbohydrates and Diols Acetylation

Lu et al. (2014) explored the use of 4-Acetylimidazole for regioselective acetylation of carbohydrates and diols, offering an eco-friendly approach for selective acetylation in water (Lu et al., 2014).

Enzyme Stability Studies

Saboury et al. (2004) used 4-Acetylimidazole to modify mushroom tyrosinase. Their study focused on the stability changes of the enzyme upon acetylation, contributing to our understanding of enzyme kinetics and stability (Saboury et al., 2004).

Safety And Hazards

Safety data sheets suggest avoiding contact with skin and clothing, and avoiding breathing vapors or mists. If swallowed, immediate medical assistance should be sought .

Future Directions

There is a growing interest in acyl-imidazoles, including 4-Acetylimidazole, in metal- and organo-catalyzed transformations . The unique optical properties of imidazole compounds have attracted attention in optical analysis, suggesting potential future directions in this field .

properties

IUPAC Name

1-(1H-imidazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-4(8)5-2-6-3-7-5/h2-3H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFOJIVMBHBZRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340547
Record name 4-Acetylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetylimidazole

CAS RN

61985-25-9
Record name 4-Acetylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1H-imidazol-4-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
RK Sehgal, KC Agrawal - Journal of Pharmaceutical Sciences, 1982 - Wiley Online Library
New analogs of 2‐nitroimidazole have been synthesized in an effort to minimize the toxicity and increase selective sensitization of hypoxic mammalian cells toward lethal effects of …
Number of citations: 4 onlinelibrary.wiley.com
CA Lipinski, TE Blizniak, RH Craig - The Journal of Organic …, 1984 - ACS Publications
… 2-[(Thymyloxy)methyl]-4-acetylimidazole (8). To a solution of 150 mL of absolute ethanol and 20 mL ofdry toluene was added 4.5 g (27.3 mmol) of 2-bromoacetoacetaldehyde. The …
Number of citations: 26 pubs.acs.org
FM Menger, KS Venkatasubban - The Journal of Organic …, 1976 - ACS Publications
… Labile carboxylic acid derivatives such as acetic anhydride,4 acetylimidazole,5 ethyl trifluoroacetate,6 and -thiovalerolacetone7 all react with water at 25 C. The hydrolyses are …
Number of citations: 32 pubs.acs.org
T Wang, A Markham, SJ Thomas, N Wang… - Journal of …, 2019 - Elsevier
… corresponds to 4-acetylimidazole. … 4-acetylimidazole, contributed to the UV absorbance signal at 260 nm (Fig. 3a). Only about 1% of histidine needs to be oxidized to 4-acetylimidazole …
Number of citations: 36 www.sciencedirect.com
LA Reiter - The Journal of Organic Chemistry, 1987 - ACS Publications
… Hydrogenation of chromatographically purified imino ester gave a more polar material, which when refluxed in methanol gave 4-acetylimidazole, although in quite low yield. Our ex…
Number of citations: 62 pubs.acs.org
U Kroeplien, J Rosdorfer, J Van der Greef… - The Journal of …, 1985 - ACS Publications
Commercial caramel colors are dhdded into four classes on the basis of the ingredients used in their manufacture. 1 A number of studies have shown that caramel colors produce no …
Number of citations: 61 pubs.acs.org
H Heimgartner, G Mloston, M Jasinski, D Rygielska - Heterocycles, 2011 - zora.uzh.ch
… The preparation of 4-acetylimidazole 3-oxides 2a–d was carried out according to well established protocols. In the case of 2a–c, the condensation of 3-(hydroxyimino)pentane-2,4-dione …
Number of citations: 11 www.zora.uzh.ch
M Sakaguchi, MW Webb… - Journal of Medicinal …, 1982 - ACS Publications
… Further modifications have been made to increase the electron affinity by synthesizing 2-nitro-4-acetylimidazole analogues.8 We have now extended these investigations in an attempt …
Number of citations: 19 pubs.acs.org
DI Jung, JH Song, EJ Lee, YY Kim, DH Lee, YG Lee… - Tetrahedron …, 2009 - Elsevier
… -dibenzo[b,f][1,5]diazocine 4 was the only product formed in low yield when 1a was reacted with 4-acetylmorpholine 2g, 3-acetyl-2-oxazolidinone 2h (an amide), and 4-acetylimidazole …
Number of citations: 19 www.sciencedirect.com
SK Cho, JH Song, EJ Lee, DH Lee… - Bulletin of the …, 2015 - Wiley Online Library
… However, when 2-aminobenzophenone 1a was reacted with 4-acetylmorpholine 2g, 3-acetyl-2-oxazolidinone 2h, and 4-acetylimidazole 2i, 6,12-diphenyldibenzo[b,f][1,5]diazocine 8a …
Number of citations: 6 onlinelibrary.wiley.com

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